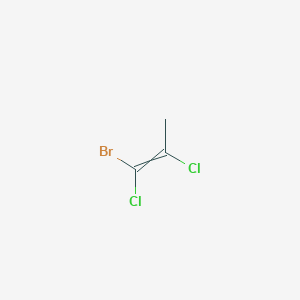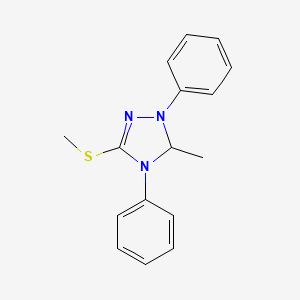
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of a base, such as sodium hydroxide, and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic or optical properties.
Biology: Research into the compound’s interactions with biological macromolecules can provide insights into its potential therapeutic uses.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The triazole ring can interact with metal ions or other cofactors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the additional substituents.
1,2,4-Triazole-3-thiol: Contains a thiol group, which can undergo different chemical reactions compared to the methylthio group.
1,2,4-Triazole-3,5-diamine: Contains amino groups, making it more reactive in nucleophilic substitution reactions.
Uniqueness
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- is unique due to its combination of a triazole ring with methylthio and diphenyl substituents. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from simpler triazole derivatives.
Properties
CAS No. |
54211-61-9 |
|---|---|
Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanyl-2,4-diphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3S/c1-13-18(14-9-5-3-6-10-14)16(20-2)17-19(13)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
QKKCRWJOWFZHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


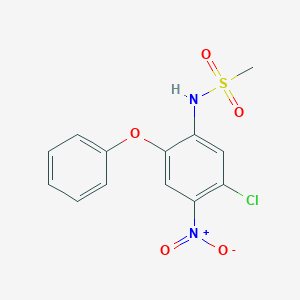
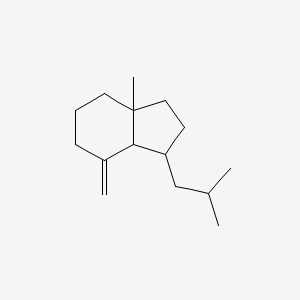
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
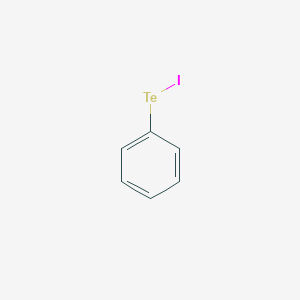

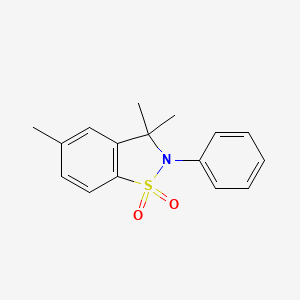

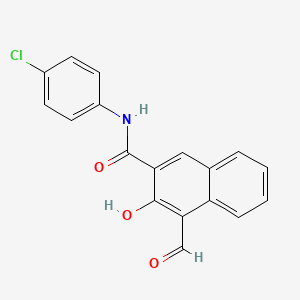
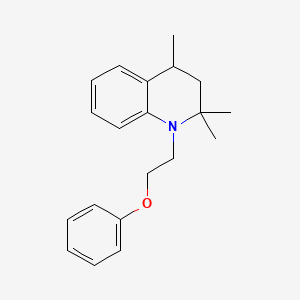
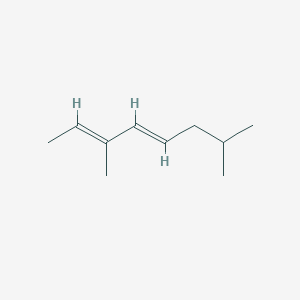
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
